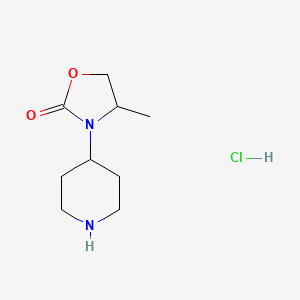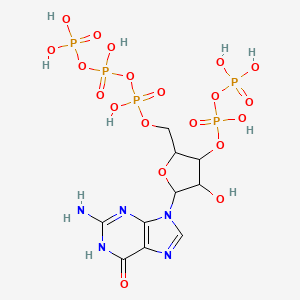
2-(Difluoromethyl)-4-iodo-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethyl)-4-iodo-1H-pyrrole is an organic compound that belongs to the class of pyrroles, which are five-membered aromatic heterocycles containing one nitrogen atom. The presence of both difluoromethyl and iodine substituents on the pyrrole ring makes this compound particularly interesting for various chemical applications, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-4-iodo-1H-pyrrole typically involves the introduction of the difluoromethyl group and the iodine atom onto the pyrrole ring. One common method is the difluoromethylation of a pre-formed pyrrole derivative, followed by iodination. The difluoromethylation can be achieved using difluoromethylating reagents such as difluoromethyl sulfone or difluoromethyl zinc reagents under catalytic conditions . The iodination step can be carried out using iodine or iodine monochloride in the presence of a suitable oxidant .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These processes often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent concentration .
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethyl)-4-iodo-1H-pyrrole undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form difluoromethylated pyrrole oxides or reduction to form difluoromethylated pyrrolidines.
Cross-Coupling Reactions: The iodine atom can participate in cross-coupling reactions with various organometallic reagents to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Cross-Coupling: Palladium or nickel catalysts are often used in the presence of ligands and bases.
Major Products:
Substitution Products: Azido or thiolated derivatives.
Oxidation Products: Difluoromethylated pyrrole oxides.
Reduction Products: Difluoromethylated pyrrolidines.
Cross-Coupling Products: Various difluoromethylated aromatic compounds.
Scientific Research Applications
2-(Difluoromethyl)-4-iodo-1H-pyrrole has several scientific research applications:
Mechanism of Action
The mechanism by which 2-(Difluoromethyl)-4-iodo-1H-pyrrole exerts its effects involves its interaction with various molecular targets. The difluoromethyl group can act as a hydrogen bond donor, influencing the compound’s binding affinity to biological targets . The iodine atom can participate in halogen bonding, further stabilizing interactions with proteins or nucleic acids . These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
Comparison with Similar Compounds
2-(Difluoromethyl)-1H-pyrrole: Lacks the iodine substituent, making it less reactive in cross-coupling reactions.
4-Iodo-1H-pyrrole: Lacks the difluoromethyl group, reducing its potential as a bioisostere.
2-(Trifluoromethyl)-4-iodo-1H-pyrrole: Contains a trifluoromethyl group instead of a difluoromethyl group, which can alter its electronic properties and reactivity.
Uniqueness: 2-(Difluoromethyl)-4-iodo-1H-pyrrole is unique due to the presence of both difluoromethyl and iodine substituents, which confer distinct chemical reactivity and biological activity. The difluoromethyl group enhances its potential as a bioisostere, while the iodine atom facilitates various cross-coupling reactions, making it a versatile compound in synthetic chemistry .
Properties
Molecular Formula |
C5H4F2IN |
|---|---|
Molecular Weight |
242.99 g/mol |
IUPAC Name |
2-(difluoromethyl)-4-iodo-1H-pyrrole |
InChI |
InChI=1S/C5H4F2IN/c6-5(7)4-1-3(8)2-9-4/h1-2,5,9H |
InChI Key |
SVUJBWHKFORHFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC=C1I)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![7-Nitro-2-aza-spiro[3.5]non-6-ene-2-carboxylic acid tert-butyl ester](/img/structure/B15089514.png)






![3-[4-(Dimethylcarbamoyl)piperazin-1-yl]propanoic acid](/img/structure/B15089553.png)
![[[5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B15089556.png)
